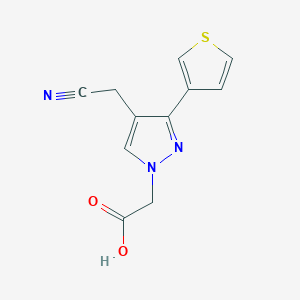

2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[4-(cyanomethyl)-3-thiophen-3-ylpyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c12-3-1-8-5-14(6-10(15)16)13-11(8)9-2-4-17-7-9/h2,4-5,7H,1,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYRPOGQHBLRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN(C=C2CC#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is , with a molecular weight of approximately 247.28 g/mol . The compound features a pyrazole ring linked to a thiophene moiety and a carboxylic acid group, which contributes to its unique chemical properties.

Synthesis Methods:

The synthesis typically involves:

- Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Introduction of the Thiophene Moiety: Techniques such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly employed .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities or bind to specific receptors, influencing pathways involved in inflammation, cancer progression, and microbial resistance. The presence of both thiophene and pyrazole rings allows for π-π stacking interactions and hydrogen bonding, enhancing binding affinity to biological targets .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting biofilm formation.

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity .

Case Studies

- Antimicrobial Evaluation: A study assessed the antimicrobial efficacy of pyrazole derivatives against Staphylococcus aureus and Escherichia coli, revealing strong bactericidal effects and potential applications in treating infections .

- Anticancer Activity: In vitro studies showed that certain pyrazole derivatives inhibited tumor cell growth effectively, with mechanisms involving apoptosis induction and cell cycle arrest .

Data Tables

| Biological Activity | Tested Pathogens/Cell Lines | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Anticancer | MCF-7 | <10 μM |

| A549 | <10 μM |

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid lies in medicinal chemistry. The compound has shown promise as a building block for the development of novel therapeutic agents targeting various diseases, particularly those involving inflammatory pathways and cancer.

Mechanism of Action:

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors involved in disease processes. For instance, the compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins.

Case Studies:

Research has indicated that derivatives of pyrazole compounds often exhibit anti-inflammatory and anticancer properties. For example, studies have demonstrated that similar pyrazole derivatives can inhibit key enzymes involved in inflammation, making them potential candidates for drug development against conditions like rheumatoid arthritis or cancer .

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the field of organic electronics.

Applications:

- Organic Semiconductors: The compound can be utilized in the fabrication of organic semiconductors due to its ability to facilitate charge transport.

- Light Emitting Diodes (LEDs): Its photophysical properties allow for potential use in OLEDs (Organic Light Emitting Diodes), where efficient light emission is crucial.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing more complex heterocyclic compounds. Its reactivity allows for various transformations including:

- Oxidation: The conversion of the cyanomethyl group to carboxylic acids.

- Reduction: Transforming the carboxylic acid into alcohols or other functional groups.

Synthetic Pathways:

The synthesis often involves multi-step reactions where this compound acts as a precursor to generate diverse chemical entities with tailored functionalities .

Summary Table of Applications

| Application Area | Description | Potential Outcomes |

|---|---|---|

| Medicinal Chemistry | Development of anti-inflammatory and anticancer drugs | New therapeutic agents |

| Materials Science | Use in organic semiconductors and OLEDs | Enhanced electronic devices |

| Organic Synthesis | Intermediate for complex heterocyclic compounds | Diverse chemical transformations |

Comparison with Similar Compounds

Key Observations:

- Cyanomethyl vs. Cyano: The cyanomethyl group (‑CH₂CN) in the target compound introduces a methylene spacer, increasing lipophilicity compared to the direct cyano (‑CN) group in ’s compound. This may enhance membrane permeability in biological systems .

- Thiophene vs. In contrast, iodo and CF₃ substituents () are electron-withdrawing, favoring stability and halogen bonding .

Acid Chain Modifications

Key Observations:

- Acetic acid derivatives (e.g., target compound) are more water-soluble than butanoic acid analogs, making them preferable for aqueous-phase reactions or drug formulations .

Preparation Methods

Cyanomethyl Group Introduction

- The cyanomethyl group at the 4-position of the pyrazole can be introduced through alkylation using cyanomethyl halides or via condensation with malononitrile derivatives.

- Literature reports the use of cyanoacetic acid hydrazide as a versatile building block for synthesizing cyano-substituted heterocycles, including pyrazole derivatives.

- Alkylation reactions typically employ base catalysts such as triethylamine or piperidine in solvents like ethanol or dimethylformamide (DMF), with reflux conditions to facilitate substitution.

Acetic Acid Moiety Attachment

- The acetic acid group linked to the pyrazole nitrogen can be introduced through carboxylation reactions or by using haloacetic acid derivatives.

- This step may involve nucleophilic substitution or coupling reactions under controlled conditions.

- In some cases, ester intermediates are synthesized first, then hydrolyzed to the corresponding acetic acid.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Pyrazole ring formation | Reaction of hydrazine derivatives with diketones | Pyrazole core |

| 2 | Thiophene introduction | Coupling with thiophen-3-yl acetic acid chloride | 3-(Thiophen-3-yl)-1H-pyrazole derivative |

| 3 | Cyanomethyl alkylation | Alkylation with cyanomethyl halide, base, reflux | 4-(Cyanomethyl)-3-(thiophen-3-yl) pyrazole |

| 4 | Acetic acid attachment | Reaction with haloacetic acid or ester hydrolysis | Target compound: this compound |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are essential for confirming the chemical structure and functional groups in intermediates and final products.

- Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal stability of the synthesized compounds.

- The presence of the cyanomethyl group is typically confirmed by characteristic nitrile stretching bands in FTIR around 2200-2250 cm⁻¹.

- The carboxylic acid functionality shows broad O–H stretching and C=O stretching bands in FTIR.

- Mass spectrometry can confirm the molecular weight and purity of the final compound.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Solvents | Ethanol, Dimethylformamide (DMF), Acetonitrile |

| Bases | Triethylamine, Piperidine |

| Temperature | Reflux (80-110 °C) |

| Reaction Time | 2-5 hours |

| Purification Methods | Filtration, Recrystallization from ethanol or 1,4-dioxane |

| Analytical Techniques | NMR, FTIR, DSC, TGA, Mass Spectrometry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.